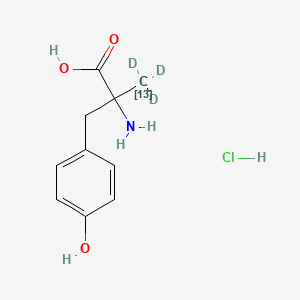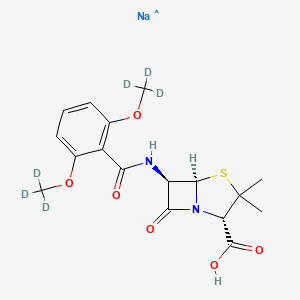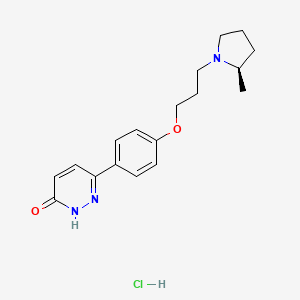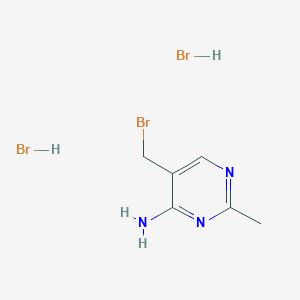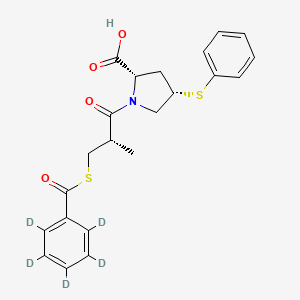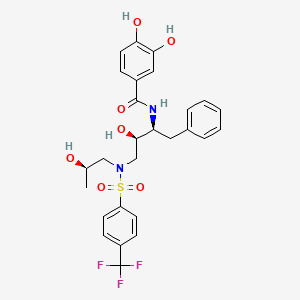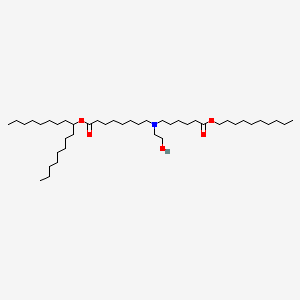![molecular formula C28H48N4O18 B12409725 GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine is a complex glycopeptide. It is a part of the O-glycan family, which are carbohydrates attached to the oxygen atom of serine or threonine residues in proteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins, influencing their function and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine involves multiple steps:
Glycosylation: The initial step involves the glycosylation of threonine with N-acetylgalactosamine.
Sequential Addition: N-acetylglucosamine units are then sequentially added to the N-acetylgalactosamine-threonine core through glycosidic bonds.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the protein backbone, ensuring high specificity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the N-acetyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
The major products of these reactions include oxidized, reduced, or substituted derivatives of the original glycopeptide, which can be further analyzed for their structural and functional properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used to study glycosylation patterns and their effects on protein function. It serves as a model compound for understanding the synthesis and modification of glycoproteins.
Biology
In biological research, it is used to investigate cell signaling pathways and protein interactions. The glycosylation of proteins is crucial for their stability, localization, and function.
Medicine
In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. Aberrant glycosylation patterns are often associated with these conditions.
Industry
In the industrial sector, it is used in the production of biopharmaceuticals, where glycosylation is essential for the efficacy and stability of therapeutic proteins.
作用機序
The compound exerts its effects through the modification of protein structures. The glycosylation process alters the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including signal transduction, immune response, and protein degradation.
類似化合物との比較
Similar Compounds
- N-acetylglucosamine (1-3) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-6) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-serine
Uniqueness
The uniqueness of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine lies in its branched structure, which provides a more complex model for studying glycosylation. The presence of multiple N-acetylglucosamine units allows for the investigation of more intricate glycosylation patterns and their biological implications.
特性
分子式 |
C28H48N4O18 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC名 |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
InChIキー |
HWIHOSGHOVCLLL-CDMBHVJBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
正規SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
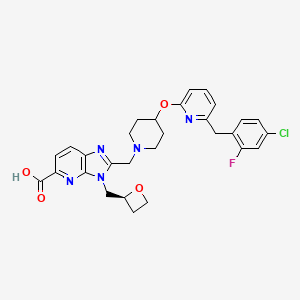
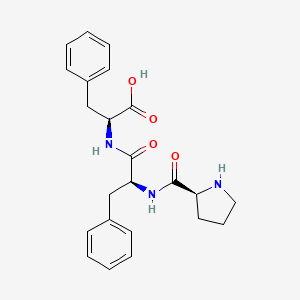


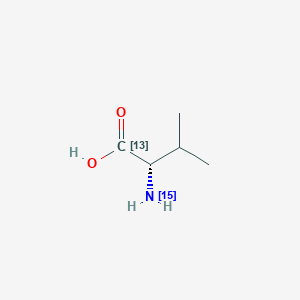
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
